molecular formula C16H15ClOS B2616905 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone CAS No. 882748-89-2

3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone

Cat. No.: B2616905
CAS No.: 882748-89-2
M. Wt: 290.81
InChI Key: AQYHKPUZCXCFMM-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone is an organic compound with the molecular formula C16H15ClOS It is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to a propanone backbone through a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone typically involves the reaction of 4-chlorothiophenol with 4-methylacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfanyl linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic groups may facilitate binding to hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone
  • 3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone

Uniqueness

3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone is unique due to the presence of both a chlorophenyl and a methylphenyl group, which can influence its chemical reactivity and biological activity. The combination of these groups with the sulfanyl linkage provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClOS/c1-12-2-4-13(5-3-12)16(18)10-11-19-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYHKPUZCXCFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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